molecular formula C10H14BrNO B8432689 1-(6-Bromo-2-pyridinyl)-1-pentanol

1-(6-Bromo-2-pyridinyl)-1-pentanol

Cat. No.: B8432689
M. Wt: 244.13 g/mol
InChI Key: LJPUXOINGMLDOC-UHFFFAOYSA-N
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Description

1-(6-Bromo-2-pyridinyl)-1-pentanol is a useful research compound. Its molecular formula is C10H14BrNO and its molecular weight is 244.13 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

1-(6-Bromo-2-pyridinyl)-1-pentanol has been investigated for its potential as a pharmacological agent. The compound's structure suggests that it may interact with biological systems, particularly as a ligand or a precursor for drug development.

  • Antimicrobial Activity : Research indicates that derivatives of brominated pyridines exhibit significant antimicrobial properties. The introduction of functional groups like the bromo substituent can enhance the activity against various pathogens. A study involving similar compounds demonstrated that modifications led to increased inhibition against bacterial strains, suggesting that this compound may also possess similar properties .
CompoundAntimicrobial ActivityMethod of Synthesis
6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-oneHigh against Gram-positive bacteriaCondensation with acetic anhydride

Materials Science Applications

The compound is also utilized in materials science, particularly in the synthesis of advanced materials:

  • Organic Electronics : this compound has been employed in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Its ability to form stable films and its electronic properties make it suitable for these applications .
  • Solvents and Coatings : The compound is noted for its utility in producing solvents, plastics, coatings, and adhesives. Its chemical stability and compatibility with various substrates enhance the performance of these materials in industrial applications .
ApplicationTypeProperties
OLEDsElectronic DeviceHigh stability, good film-forming ability
CoatingsIndustrial MaterialChemical resistance, adhesion properties

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several brominated pyridine derivatives, including those structurally related to this compound. The results indicated a strong correlation between the presence of the bromo group and increased antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Case Study 2: Synthesis for Organic Electronics

In another research initiative, this compound was synthesized as part of a larger project aimed at developing new materials for organic electronics. The synthesized compounds were characterized using techniques such as NMR and mass spectrometry. The findings revealed that these compounds exhibited favorable charge transport properties essential for efficient electronic device performance.

Properties

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

1-(6-bromopyridin-2-yl)pentan-1-ol

InChI

InChI=1S/C10H14BrNO/c1-2-3-6-9(13)8-5-4-7-10(11)12-8/h4-5,7,9,13H,2-3,6H2,1H3

InChI Key

LJPUXOINGMLDOC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=NC(=CC=C1)Br)O

Origin of Product

United States

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

To a solution of nBuLi (26.40 mL of a 1.6M solution in hexanes, 42.24 mmol) in THF (25 mL) at −78° C. (dry-ice/acetone bath) was added a solution 2,6-dibromopyridine (10.00 g, 42.21 mmol) in THF (60 mL) drop-wise over 45 minutes under nitrogen. The resulting dark green coloured solution was stirred at −78° C. for 15 minutes and then valeraldehyde (6.70 mL, 63.01 mmol) was added drop-wise over 1 minute. The resulting dark purple coloured solution was stirred at −78° C. for 15 minutes and was then treated in one portion with a mixture of methanol (42 mL) and AcOH (2.70 mL, 47.16 mmol). The resulting pale yellow coloured solution was then allowed to warm to rt slowly over 1 hour. The mixture was then diluted with saturated aqueous NH4Cl (200 mL) and the product extracted with EtOAc (2×200 mL). The combined organic layer was then washed with brine (250 mL), dried (MgSO4), filtered and reduced to an orange oil (10.31 g, 100%). Purification of 7.14 g of this material by Biotage™ chromatography (silica) eluting with cyclohexane:EtOAc (gradient 100:1 to 1:1) afforded the title compound as a clear, pale yellow oil (4.48 g).
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200 mL
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2.7 mL
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42 mL
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dry-ice acetone
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10 g
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hexanes
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25 mL
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60 mL
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6.7 mL
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